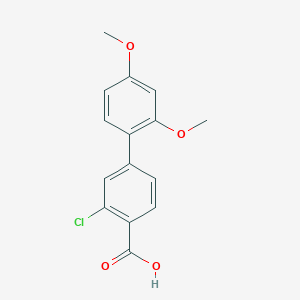
2-Chloro-4-(2,4-dimethoxyphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(2,4-dimethoxyphenyl)benzoic acid, 95% (2C4DMPB) is a phenolic acid synthesized from the condensation of 2,4-dimethoxyphenol and chloroacetic acid. It is a white crystalline solid that is soluble in organic solvents such as ethyl acetate, ethanol, and water. 2C4DMPB is widely used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has been studied for its potential applications in scientific research and as a preservative in food products.
Applications De Recherche Scientifique
2-Chloro-4-(2,4-dimethoxyphenyl)benzoic acid, 95% has been studied for its potential applications in scientific research. It has been used as a substrate for the study of the activity of enzymes such as tyrosinase, lipoxygenase, and cyclooxygenase. It has also been used to study the effects of antioxidants on cell cultures. Additionally, it has been used to study the effects of bioactive compounds on cell viability and apoptosis.
Mécanisme D'action
2-Chloro-4-(2,4-dimethoxyphenyl)benzoic acid, 95% has been found to interact with enzymes and proteins in the body. It has been shown to inhibit the activity of tyrosinase, an enzyme involved in the synthesis of melanin, and to inhibit the activity of lipoxygenase, an enzyme involved in the synthesis of leukotrienes. It has also been shown to inhibit the activity of cyclooxygenase, an enzyme involved in the synthesis of prostaglandins. Additionally, it has been shown to modulate the activity of transcription factors such as NF-κB and AP-1.
Biochemical and Physiological Effects
2-Chloro-4-(2,4-dimethoxyphenyl)benzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis. It has also been shown to reduce inflammation and to modulate the activity of the immune system. Additionally, it has been shown to modulate the activity of the hypothalamic-pituitary-adrenal axis.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-4-(2,4-dimethoxyphenyl)benzoic acid, 95% has several advantages and limitations for lab experiments. One advantage is that it is a relatively inexpensive compound that is readily available. Additionally, it is a relatively stable compound that can be easily stored and handled. A limitation is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for the use of 2-Chloro-4-(2,4-dimethoxyphenyl)benzoic acid, 95% in scientific research. One potential direction is to investigate its potential use as an anti-cancer agent. Additionally, it could be used to study the effects of antioxidants on cell cultures. Furthermore, it could be used to study the effects of bioactive compounds on cell viability and apoptosis. Additionally, it could be used to study the effects of compounds on the hypothalamic-pituitary-adrenal axis. Finally, it could be used to investigate the effects of compounds on the activity of enzymes and proteins in the body.
Méthodes De Synthèse
2-Chloro-4-(2,4-dimethoxyphenyl)benzoic acid, 95% is synthesized by a condensation reaction between 2,4-dimethoxyphenol and chloroacetic acid. In the reaction, 2,4-dimethoxyphenol is reacted with chloroacetic acid in the presence of a strong base such as sodium hydroxide or potassium hydroxide at a temperature of between 80°C and 110°C. The reaction is typically carried out in a solvent such as ethanol or ethyl acetate. The resulting product is a white crystalline solid that can be purified by recrystallization.
Propriétés
IUPAC Name |
2-chloro-4-(2,4-dimethoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-10-4-6-11(14(8-10)20-2)9-3-5-12(15(17)18)13(16)7-9/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXBZNVMGRTRPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690805 |
Source


|
| Record name | 3-Chloro-2',4'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261895-20-8 |
Source


|
| Record name | 3-Chloro-2',4'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














